molecular formula C9H18N2O2 B1653443 Nonanediamide CAS No. 1842-72-4

Nonanediamide

Cat. No.: B1653443
CAS No.: 1842-72-4
M. Wt: 186.25 g/mol
InChI Key: FJXWKBZRTWEWBJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Nonanediamide, also known as azelamide, is a naturally occurring analog of Capsaicin, isolated from peppers . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . This receptor plays a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli .

Mode of Action

This compound acts as an agonist of the VR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the VR1 receptor and activates it, which can lead to various physiological responses such as pain relief .

Biochemical Pathways

It is known that this compound and other similar compounds can influence thebiosynthesis of nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme found in all living cells, involved in redox reactions and other cellular processes .

Pharmacokinetics

The pharmacokinetics of this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), involves absorption, distribution, metabolism, and excretion (ADME). Generally, NSAIDs are well absorbed from the gastrointestinal tract . They are highly bound to plasma proteins, which limits their distribution to extracellular spaces . The elimination of these drugs largely depends on hepatic biotransformation, with renal excretion of unchanged drug usually being small .

Result of Action

The primary result of this compound’s action is its analgesic or pain-relieving effect . This is achieved through its agonistic action on the VR1 receptor, leading to modulation of pain signals . This compound has also been studied for its anti-inflammatory properties and has shown promising results .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism . Moreover, factors such as pH and temperature can potentially impact the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Nonanediamide plays a crucial role in biochemical reactions, particularly in reducing inflammation. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound reduces the translocation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . It also inhibits the expression of COX-2 and p-ERK, enzymes involved in the inflammatory response . Additionally, this compound decreases the release of proinflammatory cytokines and the incidence of nitrotyrosine and poly(ADP)ribose in the colon .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the viability of cerebellar neurons by inhibiting fatty acid amide hydrolase, an enzyme that degrades endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can induce cellular death through the formation of apoptotic bodies and DNA fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound exerts its effects by binding to and inhibiting enzymes such as fatty acid amide hydrolase . This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules. The elevated endocannabinoid levels then activate cell death pathways, resulting in apoptosis . Additionally, this compound reduces the translocation of NF-κB and inhibits the expression of COX-2 and p-ERK, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound can lead to sustained anti-inflammatory effects and prolonged inhibition of enzyme activity . In vitro and in vivo studies have demonstrated that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory properties without causing significant adverse effects . At higher doses, this compound can induce cellular death and other toxic effects . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and inflammation . It interacts with enzymes such as fatty acid amide hydrolase, which plays a crucial role in the degradation of endocannabinoids . By inhibiting this enzyme, this compound increases the levels of endocannabinoids, which can modulate various physiological processes . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can interact with lipid transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in these organelles allows it to modulate cellular processes such as inflammation and apoptosis effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanediamide can be synthesized through the reaction of azelaic acid with ethanolamine. The process involves the formation of an amide bond between the carboxyl groups of azelaic acid and the amine groups of ethanolamine. The reaction typically requires a dehydrating agent to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic catalysts, which help in the activation of the carboxyl group for nucleophilic attack by the amine. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Nonanediamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: The amide groups in this compound can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of azelaic acid derivatives.

    Reduction: Formation of nonanediamine.

    Substitution: Formation of N-substituted this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Nonanediamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with various biological pathways and exhibit a range of biological activities

Properties

IUPAC Name

nonanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXWKBZRTWEWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)N)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291287
Record name azelamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842-72-4
Record name Nonanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1842-72-4
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Record name NSC 99225
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Record name Nonanediamide
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Record name Nonanediamide
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Record name azelamide
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Record name nonanediamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility-enhancing properties of azelamide (nonanediamide) and its derivatives?

A1: Azelamide and its tetramethyl-substituted derivatives have demonstrated significant solubility enhancement of glutethimide in aqueous solutions. This effect is attributed to the ability of these compounds to form aggregates, potentially micelles, at concentrations slightly higher than those observed for typical surfactants. [] The critical micelle concentration (CMC) for azelamide was found to be 0.031 M. [] Above this concentration, the solubility of glutethimide increased significantly, suggesting a micellar type of solubilization. []

Q2: Does azelamide exhibit any corrosion inhibition properties?

A2: While not directly addressed in the provided research, a closely related compound, N1,N9-bis(6-methylbenzo[d]thiazole-2-yl)this compound, has shown promising corrosion inhibition properties for mild steel in sulfuric acid. [] This suggests that azelamide derivatives, particularly those with aromatic substituents, might possess similar corrosion-inhibiting characteristics.

Q3: How does the structure of azelamide derivatives affect their antimycobacterial activity?

A3: Research indicates that the antimycobacterial activity of N,N'-diarylalkanediamides, a class of compounds to which azelamide belongs, is influenced by the lipophilicity of the acid used in their synthesis. [] Specifically, only the N,N'-diarylethanediamides and N,N'-diarylbutanediamides exhibited antimycobacterial activity. [] This suggests that shorter chain lengths within this class of compounds might be favorable for activity against mycobacteria.

Q4: Can azelamide be used to modify the properties of cellulose-based materials?

A4: Yes, azelamide can be polymerized on the surface of cellulose sheets through interfacial polycondensation. [] This process forms a polyamide film that adheres to the cellulose, potentially enhancing properties like impermeability. Research has shown that poly(1,6-hexanediamine azelamide) films created through this method exhibit good air, water, and oil resistance when applied to cellulose paper. []

Q5: What are the potential applications of azelamide in material science based on its thermal properties?

A5: Azelamide's melting point has been reported as 214°C, with a heat of fusion of 27 cal/g. [] This information, combined with data on its polyesters (e.g., decamethylene azelate), can be valuable for understanding its potential applications in material science, particularly in the development of polymers with specific thermal properties. [] For instance, understanding these properties is crucial for applications requiring specific melting points or predictable behavior at elevated temperatures.

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